molecular formula C7H7Cl B127648 2-Chloro-2-ethynylspiro[2.2]pentane CAS No. 143962-00-9

2-Chloro-2-ethynylspiro[2.2]pentane

Cat. No. B127648
M. Wt: 126.58 g/mol
InChI Key: CKSQSAWEQPKSIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-2-ethynylspiro[2.2]pentane (abbreviated as CES) is a synthetic compound that has been widely used in scientific research. It is a spirocyclic alkene that contains both a chloro and an ethynyl functional group. CES has been found to have various biochemical and physiological effects, making it a useful tool in studying different biological processes.

Mechanism Of Action

The mechanism of action of 2-Chloro-2-ethynylspiro[2.2]pentane is based on its ability to covalently bind to cysteine residues in proteins. This covalent binding can disrupt protein-protein interactions, alter enzyme activity, or induce other changes in protein structure and function. The exact mechanism of action of 2-Chloro-2-ethynylspiro[2.2]pentane may vary depending on the specific protein or enzyme being studied.

Biochemical And Physiological Effects

2-Chloro-2-ethynylspiro[2.2]pentane has been found to have various biochemical and physiological effects, including the inhibition of certain enzymes, the disruption of protein-protein interactions, and the induction of protein aggregation. 2-Chloro-2-ethynylspiro[2.2]pentane has also been found to have cytotoxic effects in some cell lines, making it a potential tool for cancer research.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Chloro-2-ethynylspiro[2.2]pentane in lab experiments is its ability to covalently bind to cysteine residues, making it a useful tool for studying protein-protein interactions and enzyme mechanisms. Additionally, 2-Chloro-2-ethynylspiro[2.2]pentane has been found to have a high yield in synthesis and can be easily purified using standard chromatographic techniques.
However, one limitation of using 2-Chloro-2-ethynylspiro[2.2]pentane in lab experiments is its potential cytotoxicity, which can limit its use in certain cell lines or experimental systems. Additionally, the covalent binding of 2-Chloro-2-ethynylspiro[2.2]pentane to cysteine residues can potentially alter protein structure and function, which may affect the interpretation of experimental results.

Future Directions

There are several future directions for research involving 2-Chloro-2-ethynylspiro[2.2]pentane. One potential direction is the development of new therapeutic agents based on the covalent binding properties of 2-Chloro-2-ethynylspiro[2.2]pentane. Additionally, further investigation into the biochemical and physiological effects of 2-Chloro-2-ethynylspiro[2.2]pentane could lead to a better understanding of its potential uses in different experimental systems. Finally, the development of new synthesis methods for 2-Chloro-2-ethynylspiro[2.2]pentane could lead to improvements in yield and purity, making it a more useful tool in scientific research.

Synthesis Methods

2-Chloro-2-ethynylspiro[2.2]pentane can be synthesized using a variety of methods, including the reaction of 2-chloro-2-propen-1-ol with acetylene in the presence of a base or the reaction of 2-chloro-2-propen-1-ol with sodium amide and acetylene. The yield of 2-Chloro-2-ethynylspiro[2.2]pentane synthesis is typically high, and the compound can be purified using standard chromatographic techniques.

Scientific Research Applications

2-Chloro-2-ethynylspiro[2.2]pentane has been used in various scientific research applications, including the study of protein-protein interactions, the investigation of enzyme mechanisms, and the development of new therapeutic agents. 2-Chloro-2-ethynylspiro[2.2]pentane has been found to be a useful tool in studying the interaction between proteins due to its ability to covalently bind to cysteine residues. Additionally, 2-Chloro-2-ethynylspiro[2.2]pentane has been used as a probe for studying enzyme mechanisms, as it can act as a competitive inhibitor of certain enzymes.

properties

CAS RN

143962-00-9

Product Name

2-Chloro-2-ethynylspiro[2.2]pentane

Molecular Formula

C7H7Cl

Molecular Weight

126.58 g/mol

IUPAC Name

2-chloro-2-ethynylspiro[2.2]pentane

InChI

InChI=1S/C7H7Cl/c1-2-7(8)5-6(7)3-4-6/h1H,3-5H2

InChI Key

CKSQSAWEQPKSIB-UHFFFAOYSA-N

SMILES

C#CC1(CC12CC2)Cl

Canonical SMILES

C#CC1(CC12CC2)Cl

synonyms

Spiro[2.2]pentane, 1-chloro-1-ethynyl- (9CI)

Origin of Product

United States

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